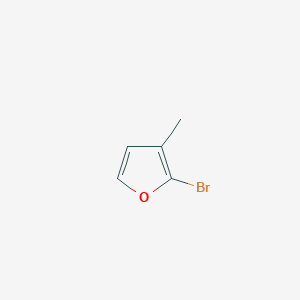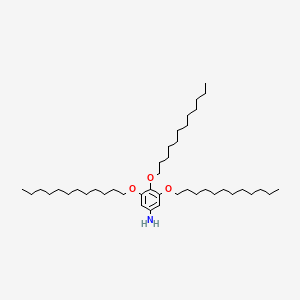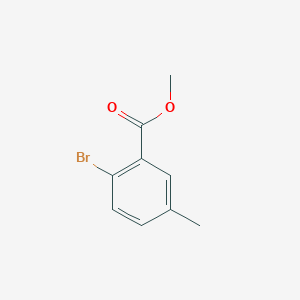
4-(苄氧基)-2-羟基苯甲腈
描述
“4-(Benzyloxy)-2-hydroxybenzonitrile” likely refers to a compound that has a benzonitrile group (a benzene ring with a nitrile group attached), a benzyloxy group (a benzene ring with an oxygen and a benzyl group attached), and a hydroxy group (an oxygen and hydrogen atom) attached .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable benzyloxy compound with a hydroxybenzonitrile compound under appropriate conditions . The exact method would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .Chemical Reactions Analysis
The chemical reactions involving this compound could include various organic reactions, such as nucleophilic substitutions or electrophilic additions . The exact reactions would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with various chemical reagents .科学研究应用
癌症研究
4-(苄氧基)-2-羟基苯甲腈,作为苯甲腈类化合物家族的一部分,已被研究其对癌细胞的活性。Pilon等人(2020年)的研究发现,具有苯甲腈成分的某些化合物对结肠癌和三阴性乳腺癌细胞表现出强烈的活性。这些化合物通过光谱和分析技术表征,展示了在低微摩尔范围内的细胞毒性,并诱导了癌细胞系的凋亡。值得注意的是,羟基化化合物显示出一种替代的作用方式,暗示了腈基配体上取代基与生物活性之间微妙的关系 (Pilon et al., 2020)。
杀虫剂研究
苯甲腈衍生物的还原机制一直是一个感兴趣的课题,特别是在杀虫剂的背景下。Sokolová等人(2008年)探讨了用作杀虫剂的各种羟基苯甲腈的还原机制。他们的研究涉及电化学方法,结合光谱电化学和GC/MS产品鉴定。了解这些化合物的还原机制对于开发更高效和环保的杀虫剂至关重要 (Sokolová等人,2008年)。
化学合成
Su等人(2021年)展示了一种ZnCl2促进的合成方法,使用2-羟基苯甲腈来制备1,3-苯并噁唑-4-酮。这个过程展示了羟基苯甲腈在化学合成中的多功能性,为一系列取代的1,3-苯并噁唑-4-酮提供了一个高效的途径。这样的合成方案对于新化合物在制药和材料科学领域的开发具有广泛的影响 (Su et al., 2021)。
安全和危害
未来方向
属性
IUPAC Name |
2-hydroxy-4-phenylmethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-9-12-6-7-13(8-14(12)16)17-10-11-4-2-1-3-5-11/h1-8,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVJDJBGNPQFKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572919 | |
| Record name | 4-(Benzyloxy)-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-hydroxybenzonitrile | |
CAS RN |
189439-24-5 | |
| Record name | 4-(Benzyloxy)-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-Chloro-6,11-dihydro-6-methyldibenzo[C,F][1,2]thiazepin-11-OL 5,5-dioxide](/img/structure/B1590897.png)

![5H-Cyclopenta[c]pyridin-7(6H)-one](/img/structure/B1590900.png)


